molecular formula C6H5N3O B12878444 1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde

1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde

Cat. No.: B12878444
M. Wt: 135.12 g/mol
InChI Key: YQNVKGPFHQHPMT-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde (CAS 1369106-03-5) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1H-imidazo[1,2-b]pyrazole core is recognized as a potential non-classical isostere of the indole ring, a common structure in pharmaceuticals. Replacing an indole with this scaffold can lead to improved physicochemical properties, such as significantly enhanced solubility in aqueous media, which is a valuable trait in drug development . This specific aldehyde functionalization at the 2-position makes it a crucial synthetic intermediate for constructing more complex molecules through reactions such as condensation or reduction. Researchers utilize this and related scaffolds in the synthesis of novel compounds with diverse bioactivities, including potential anticancer , antimicrobial , and anti-inflammatory agents . Furthermore, functionalized 1H-imidazo[1,2-b]pyrazoles serve as precursors for the development of push-pull dyes in materials science . As a key building block, it enables access to a wide array of functionally diverse derivatives for high-throughput screening and lead optimization campaigns. This product is intended for research applications only. CAS Number: 1369106-03-5 Molecular Formula: C6H5N3O Molecular Weight: 135.12 g/mol SMILES: O=CC1=CN2N=CC=C2N1

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5H-imidazo[1,2-b]pyrazole-2-carbaldehyde

InChI

InChI=1S/C6H5N3O/c10-4-5-3-9-6(8-5)1-2-7-9/h1-4,7H

InChI Key

YQNVKGPFHQHPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C1=NC(=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Reactants: Hydrazine derivatives and 1,3-dicarbonyl compounds.
  • Conditions: Heating in solvents such as dimethylformamide (DMF) or ethanol.
  • Purification: Product purification is achieved via column chromatography or recrystallization.

Example Reaction

A hydrazine derivative is treated with a 1,3-dicarbonyl compound under controlled heating conditions to yield the target compound. The reaction may require optimization of temperature and solvent choice to maximize yield and purity.

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a multicomponent reaction that enables the rapid synthesis of imidazo[1,2-b]pyrazoles, including this compound. This method is notable for its operational simplicity and green chemistry compatibility.

Reaction Steps

  • Reactants:
    • 5-Aminopyrazole derivatives (e.g., 5-aminopyrazole-4-carbonitrile).
    • Aldehydes.
    • Isocyanides.
  • Catalysts: Lewis or Brønsted acids (e.g., trifluoroacetic acid).
  • Conditions: Microwave-assisted heating at temperatures around 80°C for durations of 10–60 minutes.
  • Purification: Simple filtration; some reactions may require column chromatography.

Optimization Techniques

  • Microwave irradiation significantly reduces reaction times compared to conventional heating methods.
  • The addition sequence of reagents plays a critical role in avoiding complex mixtures.
  • Electron-donating substituents on aldehydes improve yields, while electron-withdrawing groups tend to decrease them.

Yield Data

The GBB reaction can achieve yields ranging from 23% to 83%, depending on the substitution pattern of the aldehydes and isocyanides used. Table 1 summarizes representative yields under optimized conditions:

Reactant Type Yield (%)
Electron-donating aldehydes Up to 83%
Electron-withdrawing aldehydes As low as 23%

Sequential One-Pot Synthesis

A streamlined one-pot protocol has been developed for synthesizing libraries of imidazo[1,2-b]pyrazoles, including the target compound.

Reaction Steps

  • In situ formation of functionalized pyrazole intermediates using hydrazine hydrate and ethoxymethylene malononitrile or ethyl cyanoacetate derivatives.
  • Subsequent GBB reaction with aldehydes and isocyanides under mild conditions.

Advantages

  • Eliminates the need for intermediate isolation.
  • Green chemistry approach minimizes waste and energy consumption.

Yield Data

This method achieves yields between 54% and 79%, depending on the starting materials and reaction conditions.

Notes on Reaction Optimization

Several factors influence the efficiency of these synthesis methods:

  • Solvent Choice: Ethanol is preferred for its compatibility with microwave-assisted reactions.
  • Temperature Control: Elevated temperatures improve conversion rates but must be carefully managed to prevent side reactions.
  • Catalyst Loading: Optimal catalyst concentrations (e.g., 20 mol% trifluoroacetic acid) enhance regioselectivity without excessive costs.

Chemical Reactions Analysis

1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Recent studies have shown that derivatives of 1H-imidazo[1,2-b]pyrazole exhibit promising anti-inflammatory properties. For example, a series of hybrid compounds synthesized by linking pyrazole and imidazo-pyrazole scaffolds to catechol moieties demonstrated significant inhibition of phosphodiesterase type 4D (PDE4D), which plays a crucial role in inflammation pathways. Some compounds showed IC50 values in the pico–micromolar range against neutrophil chemotaxis, indicating their potential as anti-inflammatory agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of pyrazole derivatives with imidazo[1,2-a]pyridine moieties that exhibited notable cytotoxic effects against breast cancer cell lines. The evaluation revealed varying IC50 values, with certain compounds demonstrating superior activity compared to others, suggesting a structure-activity relationship that could be exploited for further drug development .

3. Antimicrobial Properties

The antimicrobial efficacy of 1H-imidazo[1,2-b]pyrazole derivatives has been documented in various studies. For instance, some synthesized compounds displayed activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings support the exploration of this compound as a potential lead for developing new antimicrobial agents.

Synthesis and Functionalization

The selective functionalization of 1H-imidazo[1,2-b]pyrazole has been extensively studied to enhance its biological activity. Techniques such as Br/Mg-exchange and regioselective magnesiations have been employed to create diverse derivatives with improved solubility and bioactivity profiles. For example, the synthesis of an isostere of the indolyl drug pruvanserin using this scaffold resulted in significantly enhanced aqueous solubility compared to the original compound .

Data Tables

Application AreaCompound DerivativesKey Findings
Anti-inflammatoryHybrid pyrazole-imidazopyrazoleIC50 values in pico–micromolar range for PDE4D inhibition
AnticancerPyrazole derivativesVarying IC50 values; notable cytotoxicity against breast cancer
AntimicrobialImidazo[1,2-b]pyrazole derivativesEffective against Staphylococcus aureus and Candida albicans

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of compounds based on 1H-imidazo[1,2-b]pyrazole were synthesized and tested for their ability to inhibit neutrophil movement towards inflamed tissues. Compounds demonstrated dual activity against interleukin 8 and formylmethyl-leucyl-phenylalanine-induced chemotaxis with IC50 values in the nanomolar range. This dual action highlights the potential for developing multi-target anti-inflammatory therapies .

Case Study 2: Anticancer Efficacy

In another study, novel pyrazole derivatives were evaluated for their anticancer properties using MTT assays on breast cancer cell lines. The results indicated that certain compounds exhibited lower IC50 values compared to others, suggesting they could serve as lead compounds for further optimization in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Indole Derivatives

Key Differences :

  • Electronic Properties : The fused imidazo[1,2-b]pyrazole system exhibits enhanced π-electron density compared to indole, enabling stronger interactions with aromatic residues in biological targets .
  • Metabolic Stability : The scaffold’s resistance to oxidative degradation (e.g., cytochrome P450-mediated metabolism) makes it superior to indole in prolonging drug half-life .
  • Solubility : Polar substituents like the formyl group improve aqueous solubility relative to hydrophobic indole derivatives.

Example :
In pruvanserin analogs, replacing indole with 1H-imidazo[1,2-b]pyrazole reduced logP by 0.5 units, enhancing bioavailability .

Comparison with 1H-Imidazole-2-carbaldehyde

1H-Imidazole-2-carbaldehyde (C₄H₄N₂O, MW: 96.09) is a simpler monocyclic analog lacking the fused pyrazole ring . Key distinctions include:

  • Ring Strain and Reactivity : The bicyclic structure of 1H-imidazo[1,2-b]pyrazole-2-carbaldehyde imposes greater ring strain, increasing susceptibility to nucleophilic attacks at the formyl group.
  • Applications : While 1H-imidazole-2-carbaldehyde is used in small-molecule synthesis, the fused scaffold’s rigidity makes it preferable for targeting planar binding sites (e.g., enzyme active sites) .

Comparison with 1H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

The carboxylic acid derivative (C₆H₅N₃O₂, MW: 151.12) shares the same core but replaces the -CHO group with -COOH . Differences include:

  • Acidity : The carboxylic acid (pKa ~3–4) is significantly more acidic than the aldehyde (pKa ~10–12).
  • Synthetic Utility : The aldehyde’s formyl group facilitates condensation reactions (e.g., with amines to form Schiff bases), whereas the carboxylic acid is used for amide coupling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Functional Group Key Property
This compound* C₆H₅N₃O 135.12 (calc.) -CHO High electrophilicity
Indole (reference) C₈H₇N 117.15 -NH Prone to oxidation
1H-Imidazole-2-carbaldehyde C₄H₄N₂O 96.09 -CHO Monocyclic, lower steric bulk
1H-Imidazo[1,2-b]pyrazole-2-carboxylic acid C₆H₅N₃O₂ 151.12 -COOH High acidity, ionic solubility

Q & A

Q. What are the most efficient synthetic routes for 1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde?

Methodological Answer: The compound can be synthesized via two primary approaches:

  • One-Pot Cyclocondensation : A green, sequential one-pot method using hypervalent iodine reagents (e.g., α-tosyloxyacetophenones) under mild conditions (10–60 min, 50–80°C). This yields highly substituted derivatives with variable substitution patterns and avoids complex purification .
  • Functionalization via Metalation : Starting with SEM-protected intermediates, a Br/Mg exchange followed by TMP₂Zn·MgCl₂·2LiCl-mediated metalation allows regioselective electrophile trapping. This method achieves 67–96% yields for push-pull dyes and fluorescent derivatives .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
One-pot cyclocondensationHypervalent iodine, 50–80°C70–85Green chemistry, no harsh steps
Metalation-trappingTMP₂Zn·MgCl₂·2LiCl, RT to 50°C67–96Regioselective functionalization

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Deposit crystallographic data (e.g., CCDC 2097280) for unambiguous structural confirmation .
  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, 1^1H NMR in DMSO-d₆ shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and confirm reproducibility via 183 duplicate measurements (standard deviation = 0.17 log units) .

Advanced Research Questions

Q. How can selective functionalization of the 1H-Imidazo[1,2-b]pyrazole scaffold be achieved for drug discovery?

Methodological Answer:

  • Directed Metalation : Use TMP₂Zn·MgCl₂·2LiCl to deprotonate the scaffold at C-2, followed by trapping with electrophiles (e.g., aldehydes, nitriles). This generates derivatives with modified electronic properties (e.g., push-pull dyes) .
  • Comparative Bioavailability Studies : Replace indole rings in drug candidates (e.g., pruvanserin) with the 1H-imidazo[1,2-b]pyrazole moiety. Measure logD values via shake-flask assays to confirm reduced lipophilicity (ΔlogD = −1.2) and enhanced aqueous solubility .

Q. Table 2: Physicochemical Comparison with Indole Derivatives

PropertyIndole Derivative1H-Imidazo[1,2-b]pyrazole
logD (pH 7.4)3.82.6
Aqueous Solubility (mg/mL)0.54.2
Bioavailability Score0.550.75

Q. What strategies address contradictory data in catalytic cyclization yields for this compound?

Methodological Answer:

  • Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., MnO₂ vs. Ru complexes). For example, MnO₂ in DCM achieves 85% yield vs. 70% with Ru catalysts .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidized aldehydes) and adjust reaction times (≤2 hours for MnO₂) .

Q. How does the scaffold perform in metallo-pharmaceutical applications?

Methodological Answer:

  • Ligand Design : Synthesize 2-(1H-imidazol-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (IZIP) ligands. Coordinate with Ru(II) to form complexes like (bpy)₂Ru(IZIP)₂, which show DNA-binding affinity via UV-Vis titrations (hypochromism ≥40%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Lab Practices : Use PPE (gloves, goggles), avoid skin contact, and work in fume hoods. Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl .
  • Waste Management : Segregate halogenated byproducts (e.g., from Br/Mg exchanges) and dispose via certified hazardous waste services .

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